![molecular formula C14H14ClN3O4 B2660784 5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 321430-70-0](/img/structure/B2660784.png)
5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” has a CAS Number of 321430-70-0 . It has a molecular weight of 323.74 and its IUPAC name is 5-[1-amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6 (1H,3H,5H)-pyrimidinetrione . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14ClN3O4/c1-17-12(19)11(13(20)18(2)14(17)21)10(16)7-22-9-5-3-8(15)4-6-9/h3-6H,7,16H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 451.5±55.0 °C and a predicted density of 1.423±0.06 g/cm3 . Its pKa value is predicted to be 0.43±0.20 .Applications De Recherche Scientifique
Application in Agronomy
Summary of the Application
The compound “5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is related to a series of derivatives that were designed and synthesized for testing as potential herbicides . These compounds were created through molecular hybridization between the natural enamino diketone skeleton and a reported herbicide lead compound .
Methods of Application or Experimental Procedures
The derivatives were tested for herbicidal activity in a greenhouse . However, the specific experimental procedures, technical details, or parameters were not provided in the search results.
Results or Outcomes
The bioassay results showed that most of the target compounds possessed good herbicidal activity under pre-emergence conditions . One of the analogs, APD-II-15, displayed good pre-emergent herbicidal activity against several weed species with more than 60% inhibition even at a dosage of 187.5 g ha −1 . It also showed good crop safety for wheat, soybean, millet, and sorghum at a dosage of 375 g ha −1 . The preliminary study of the molecular mode of action by RNA sequencing suggested that a growth inhibition of weeds by APD-II-15 might result from the disruptions of carbon metabolism and formation of a cytoskeleton .
Application in Microbiology
Summary of the Application
The compound has been used in the synthesis of novel azo-azomethine chelates, which have been tested for their antibacterial and antibiofilm activities against the pathogenic bacterium Proteus mirabilis .
Methods of Application or Experimental Procedures
The compound was used to synthesize a series of chelates with V(IV), Co(II), Ni(II), Cu(II), Pd(II), and Ag(I). These chelates were then tested for their antibacterial and antibiofilm activities .
Results or Outcomes
The Ag(I) chelate showed the most inhibiting potency against P. mirabilis, registering a zone of inhibition of 28.33±0.84 mm and the highest biofilm inhibition of 70.31% at a concentration of 1000 µg/mL . The protein interruption of P. mirabilis was greatly interrupted by increasing the concentration of the chelates . Also, Ag(I) showed the highest cytotoxicity with an IC50 value of 11.5 µg/mL .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
5-[2-(4-chlorophenoxy)ethanimidoyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4/c1-17-12(19)11(13(20)18(2)14(17)21)10(16)7-22-9-5-3-8(15)4-6-9/h3-6,16,19H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOSCRCFVWWTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=N)COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

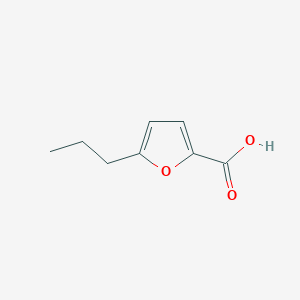
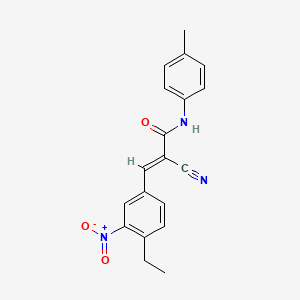
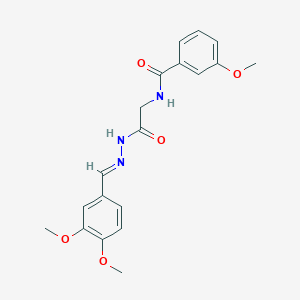

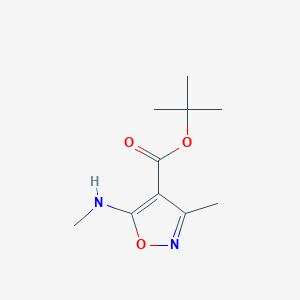
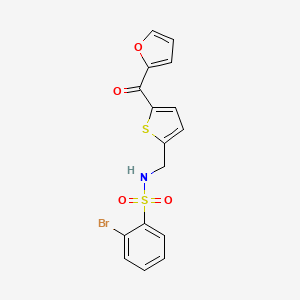
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2660709.png)
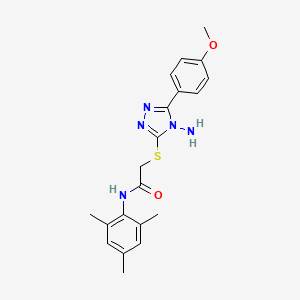
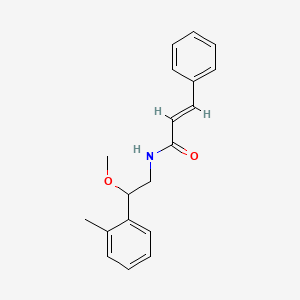
![diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B2660715.png)
![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea](/img/structure/B2660716.png)
![3-(4-Chlorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2660717.png)
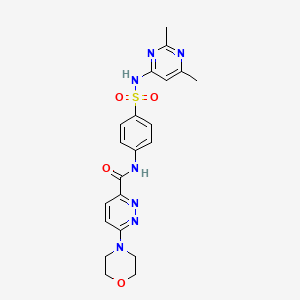
![N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2660723.png)